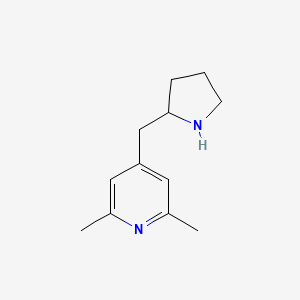

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine

Description

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine is a pyridine derivative featuring a 2-pyrrolidinylmethyl substituent at the 4-position and methyl groups at the 2- and 6-positions. Pyrrolidine-containing moieties are known to enhance lipophilicity and bioavailability, which may influence receptor binding and metabolic stability .

Properties

IUPAC Name |

2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9-6-11(7-10(2)14-9)8-12-4-3-5-13-12/h6-7,12-13H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVOYRNMQDYODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with pyrrolidine in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion of the starting materials.

Another approach involves the use of Grignard reagents or organolithium reagents to introduce the pyrrolidinylmethyl group onto the pyridine ring. This method requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation typically targets the methyl groups or the pyrrolidinylmethyl group, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the pyridine ring or the pyrrolidinylmethyl group, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the pyrrolidinylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium azide).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, alkylated derivatives, azides.

Scientific Research Applications

Calcium Channel Blockers

One of the prominent applications of 2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine derivatives is in the development of calcium channel blockers. For instance, barnidipine, a derivative of this compound, has been studied extensively for its antihypertensive effects. It selectively inhibits L-type calcium channels in vascular smooth muscle cells, demonstrating efficacy comparable to established medications like amlodipine but with fewer side effects .

Case Study: Barnidipine's Efficacy

- Study Design : A multicenter, double-blind trial assessed barnidipine's effectiveness over two years.

- Results : 91% of patients maintained a significant reduction in blood pressure after treatment.

- : The single optical isomer formulation enhances pharmacological selectivity and reduces adverse effects compared to racemic mixtures .

Catalytic Reactions

The compound is also utilized as a catalyst or co-catalyst in various organic reactions. Its ability to form stable complexes with metals enhances reaction rates and selectivity in synthetic pathways.

Example: Organocatalytic Cascade Reactions

- Description : The compound can facilitate enamine and iminium activations, leading to complex molecular architectures through cascade reactions.

- Impact : This method significantly improves efficiency in synthesizing chiral compounds, which are crucial in pharmaceutical development .

Material Science Applications

In material science, this compound serves as an intermediate for creating functional materials with specific electronic properties. Its derivatives are being explored for use in organic electronics and sensors due to their favorable charge transport characteristics.

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Calcium Channel Blockers | Effective hypertension treatment |

| Organic Synthesis | Catalysis in Organocatalytic Reactions | Enhanced reaction efficiency |

| Material Science | Functional Materials | Improved electronic properties |

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. Research into the compound’s mechanism of action aims to elucidate these interactions and their implications for its potential therapeutic or industrial applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 4-position substituent is critical for modulating biological activity in pyridine and DHP derivatives. Below is a comparative analysis of key analogs:

Pharmacological Activity

- Calcium Channel Modulation: Nifedipine and benidipine exhibit high affinity for L-type calcium channels due to their nitroaryl substituents, which stabilize the DHP ring and enhance binding .

- CNS Activity : Fluorobenzyl-imidazole derivatives (Compounds A/B) demonstrate enhanced lipophilicity, enabling CNS penetration and anticonvulsant effects . The pyrrolidinylmethyl group in the target compound could similarly improve blood-brain barrier permeability.

- Metabolic Stability : Nifedipine’s nitro group renders it photolabile, leading to rapid oxidation to inactive pyridine metabolites (e.g., 2,6-dimethyl-4-(2-nitrophenyl)-pyridine-3,5-dicarboxylate-methylester) . Pyrrolidine derivatives, however, may resist oxidation due to steric shielding of the pyridine ring .

Physicochemical Properties

- Lipophilicity : Pyrrolidine substituents increase logP values compared to nitroaryl groups (e.g., nifedipine logP ~2.7 vs. pyrrolidine analogs >3.0), enhancing membrane permeability .

- Photostability : Cyclodextrin complexes (e.g., nifedipine-β-cyclodextrin) mitigate photodegradation by shielding nitro groups . The target compound’s lack of nitro substituents may inherently improve stability.

Key Studies on Analog Compounds

- Nifedipine :

- Benidipine: Nonlinear pharmacokinetics in rats/dogs, with pyridine metabolites constituting ≤30% of plasma concentrations .

- Compound A/B :

Comparative Binding Affinities

| Compound | Binding Site | Kd (nM) | Bmax (fmol/mg protein) |

|---|---|---|---|

| Nitrendipine | Cardiac membranes | 0.1 | 300 |

| Nimodipine | Brain membranes | 0.3–0.4 | 300–350 |

| Target compound | Not reported | – | – |

Biological Activity

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine is a compound of interest due to its potential biological activities, particularly in relation to its interaction with nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and potential therapeutic applications.

The primary action of this compound is its interaction with nAChRs. These receptors are crucial for neurotransmission in the central nervous system and play significant roles in various physiological functions including cognition, muscle contraction, and reward pathways.

- Target Receptors : The compound primarily targets the α4β2 subtype of nAChRs, which are implicated in cognitive processes and neurodegenerative diseases such as Alzheimer's disease .

- Binding Affinity : Studies have shown that this compound exhibits a high binding affinity for nAChRs, leading to enhanced cholinergic signaling. This is particularly relevant for conditions characterized by cholinergic deficits .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Neuroprotective Effects :

- The compound has demonstrated neuroprotective properties in animal models, particularly in the context of neurodegenerative diseases. It enhances cognitive function by modulating cholinergic transmission .

- Case Study : In rodent models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced neuroinflammation .

-

Anticancer Properties :

- Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

- Research Findings : In vitro studies have shown that this compound can suppress tumor growth in various cancer cell lines through the activation of caspase-dependent pathways .

- Metabolic Effects :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.